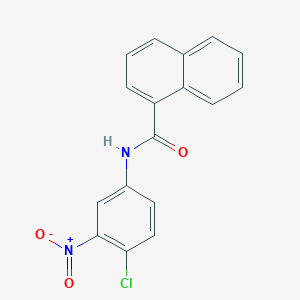![molecular formula C14H13N3O5S B5784869 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide, also known as MNBSA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a crucial role in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the proliferation of cancer cells and induce apoptosis. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It has been extensively studied, and its biological effects are well characterized. However, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can also have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide. One area of research is the development of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide analogs that have improved solubility and bioavailability. Another area of research is the study of the molecular mechanisms underlying the biological effects of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide. It is also important to investigate the potential therapeutic applications of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide in other diseases such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-bacterial properties, and its mechanism of action involves the inhibition of certain enzymes. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide, which can lead to the development of new therapies for various diseases.
Synthesemethoden
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with p-toluenesulfonyl chloride to form 4-methyl-2-nitrophenylsulfonamide. This intermediate is then reacted with benzoyl chloride to form 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has been studied in various diseases such as arthritis, cancer, and bacterial infections.
Eigenschaften
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-6-7-13(12(8-9)17(19)20)23(21,22)16-11-5-3-2-4-10(11)14(15)18/h2-8,16H,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLDZAOTJKBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)

![N-(3,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5784815.png)

![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)




![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)